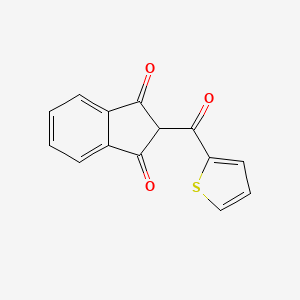
2-(2-Thienylcarbonyl)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Thienylcarbonyl)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures . The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions, enabling to produce the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion 3 .Molecular Structure Analysis
The molecular structure of “this compound” is a derivative of indane-1,3-dione . Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions .Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous chemical reactions . It is used in the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .Aplicaciones Científicas De Investigación
Synthetic Strategies and Applications
Indane-1,3-dione , a core structure related to 2-(2-Thienylcarbonyl)indane-1,3-dione, is a versatile scaffold used in various applications such as biosensing, bioactivity, bioimaging, electronics, and photopolymerization. The scaffold's versatility is attributed to the different chemical reactions that enable access to this core structure and its derivatives, demonstrating the broad utility of indane-1,3-dione based compounds in scientific research (Pigot, Brunel, & Dumur, 2022).
Optical and Electronic Applications
Arylmethylene-1,3-indandione based molecular glasses have shown significant third-order optical non-linearity, making them potential candidates for applications in non-linear optics. The study highlights the synthesis of indan-1,3-dione class structures and their evaluation for third harmonic generation, showcasing their potential in optical applications (Seniutinas et al., 2012).
Molecular Structure and Vibrational Studies
Research on 2,3-dihydro-1H-indene and its derivative 1H-indene-1,3(2H)-dione has provided insights into their molecular structures and vibrational properties using density functional theory calculations. These studies contribute to understanding the reactivity and properties of these molecules, which can aid in developing new materials and compounds (Prasad et al., 2010).
Antialgal and Biological Effects
Derivatives of indane-1,3-diones , such as 2-substituted 5,6-dihydro-4,7-dithiaindane-1,3-diones, have shown interesting antialgal properties. This indicates the potential of indane-1,3-dione derivatives in developing new bioactive compounds with specific applications in controlling algal growth (Čižmáriková, Kráľová, & Hrnčiar, 2000).
Synthesis and Anticoagulant Activity
Substituted Thiophenyl Derivatives of Indane-1, 3-Dione have been synthesized and evaluated for their biological activities, including anticoagulant effects. This research underscores the potential of indane-1,3-dione derivatives in the development of new therapeutic agents (Giles, Prakash, & Ramseshu, 2007).
Propiedades
IUPAC Name |
2-(thiophene-2-carbonyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3S/c15-12-8-4-1-2-5-9(8)13(16)11(12)14(17)10-6-3-7-18-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSJVZKTZUSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
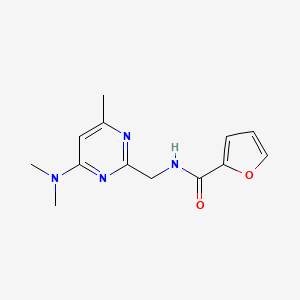
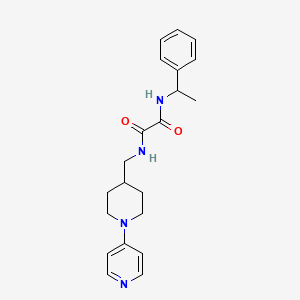
![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
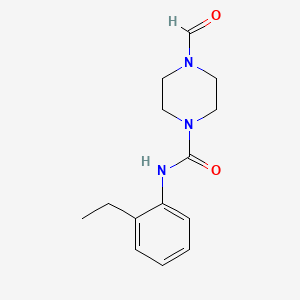

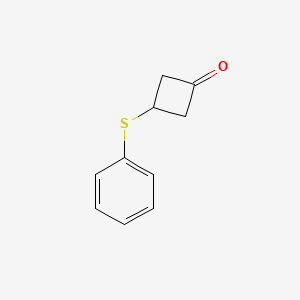
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2843268.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2843270.png)
![5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2843271.png)
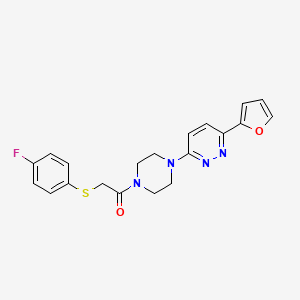

![ethyl 4-[4-[[4-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2843275.png)
